molecular formula C20H34O5 B12586828 (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid

(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid

Cat. No.: B12586828
M. Wt: 354.5 g/mol
InChI Key: QFRMQSNTUQFCDH-ARANIFMRSA-N
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Description

The compound (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid is a complex organic molecule characterized by multiple hydroxyl groups and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopentyl ring, followed by the introduction of hydroxyl groups and the deca-5,9-dienoic acid chain. Common reagents used in these reactions include organometallic compounds, protecting groups for hydroxyl functionalities, and catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bonds in the deca-5,9-dienoic acid chain can be reduced to single bonds.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of hydroxyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bonds can produce saturated hydrocarbons.

Scientific Research Applications

(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.

    Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biochemical pathways.

    Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.

Mechanism of Action

The mechanism by which (5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biochemical pathways. The compound’s hydroxyl groups and double bonds play a crucial role in its binding affinity and specificity, influencing its biological activity.

Comparison with Similar Compounds

(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid: can be compared with other similar compounds, such as:

    This compound: This compound shares structural similarities but may differ in the position or number of hydroxyl groups.

    This compound: Another similar compound with variations in the cyclopentyl ring or the deca-5,9-dienoic acid chain.

The uniqueness of This compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(5Z,9E)-10-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxypentyl]cyclopentyl]deca-5,9-dienoic acid

InChI

InChI=1S/C20H34O5/c1-2-15(21)12-13-17-16(18(22)14-19(17)23)10-8-6-4-3-5-7-9-11-20(24)25/h3,5,8,10,15-19,21-23H,2,4,6-7,9,11-14H2,1H3,(H,24,25)/b5-3-,10-8+/t15-,16+,17-,18+,19-/m1/s1

InChI Key

QFRMQSNTUQFCDH-ARANIFMRSA-N

Isomeric SMILES

CC[C@H](CC[C@H]1[C@@H](C[C@@H]([C@H]1/C=C/CC/C=C\CCCC(=O)O)O)O)O

Canonical SMILES

CCC(CCC1C(CC(C1C=CCCC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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